Cas no 923293-16-7 (Benzenamine, 4-fluoro-2-(3-pyridinyl)-)
Benzenamine, 4-fluoro-2-(3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-fluoro-2-(3-pyridinyl)-
- 4-fluoro-2-pyridin-3-ylaniline
- 4-Fluoro-2-(pyridin-3-yl)aniline
- MFCD12824029
- CS-0193153
- 923293-16-7
- DTXSID70673528
- E90766
- SCHEMBL13745220
- 4-Fluoro-2-(pyridin-3-yl)benzenamine
- 4-Fluoro-2-(3-pyridinyl)benzenamine
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- Inchi: 1S/C11H9FN2/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H,13H2
- InChI Key: OCINQBRZFLQFDI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1C=NC=CC=1)N
Computed Properties
- Exact Mass: 188.07497646g/mol
- Monoisotopic Mass: 188.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9Ų
Benzenamine, 4-fluoro-2-(3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263823-500mg |
4-Fluoro-2-(pyridin-3-yl)benzenamine |
923293-16-7 | 98% | 500mg |
¥4800.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263823-1g |
4-Fluoro-2-(pyridin-3-yl)benzenamine |
923293-16-7 | 98% | 1g |
¥7378.00 | 2024-04-25 | |
| Aaron | AR01H31Y-250mg |
Benzenamine, 4-fluoro-2-(3-pyridinyl)- |
923293-16-7 | 95% | 250mg |
$538.00 | 2025-02-17 | |
| Aaron | AR01H31Y-500mg |
Benzenamine, 4-fluoro-2-(3-pyridinyl)- |
923293-16-7 | 95% | 500mg |
$611.00 | 2025-02-17 |
Benzenamine, 4-fluoro-2-(3-pyridinyl)- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Benzenamine, 4-fluoro-2-(3-pyridinyl)-
Benzenamine, 4-fluoro-2-(3-pyridinyl)- (CAS No. 923293-16-7): A Comprehensive Overview
Benzenamine, 4-fluoro-2-(3-pyridinyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 923293-16-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both fluoro and pyridinyl substituents in its molecular framework imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel therapeutic agents.
The compound’s molecular structure consists of a benzene ring substituted with an amino group at the para position relative to a fluorine atom, and an ethyl group linked to a pyridine ring at the meta position of the benzene ring. This specific arrangement not only enhances the compound’s solubility in various solvents but also influences its interaction with biological targets. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in optimizing pharmacokinetic profiles.
In recent years, Benzenamine, 4-fluoro-2-(3-pyridinyl)- has been extensively studied for its potential in developing treatments for various diseases, particularly cancer and inflammatory disorders. Its dual functionality allows for selective binding to specific enzymes and receptors, which is pivotal in achieving targeted therapy. For instance, research has demonstrated its efficacy in inhibiting kinases and other enzymes overexpressed in tumor cells, thereby disrupting critical signaling pathways involved in cancer progression.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of fluoro and pyridinyl groups provides multiple sites for chemical modification, enabling the synthesis of analogs with enhanced potency and selectivity. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation. The structural features of Benzenamine, 4-fluoro-2-(3-pyridinyl)- have also been leveraged in designing molecules that exhibit improved bioavailability and reduced toxicity.
The role of fluorine atoms in pharmaceuticals cannot be overstated. They are frequently incorporated into drug molecules to improve metabolic stability, enhance binding affinity to biological targets, and prolong half-life. In the case of Benzenamine, 4-fluoro-2-(3-pyridinyl)-, the fluorine atom at the para position on the benzene ring contributes to these desirable properties. Furthermore, the pyridinyl group introduces additional hydrogen bonding capabilities and steric hindrance, which can fine-tune the compound’s interaction with proteins and enzymes.
Recent studies have highlighted the compound’s potential in addressing neurological disorders as well. The unique electronic distribution induced by the fluoro and pyridinyl substituents may facilitate penetration through the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical trials have shown encouraging results regarding its ability to modulate neurotransmitter activity without significant side effects.
The synthesis of Benzenamine, 4-fluoro-2-(3-pyridinyl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process while maintaining optimal chemical integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework efficiently.
The pharmacological profile of this compound is further enhanced by its ability to exhibit both agonist and antagonist activities depending on the target receptor. This dual functionality makes it a versatile tool for studying receptor mechanisms and developing drugs that can modulate multiple pathways simultaneously. Such properties are particularly valuable in treating complex diseases that involve dysregulation of multiple signaling cascades.
In conclusion, Benzenamine, 4-fluoro-2-(3-pyridinyl)- (CAS No. 923293-16-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad therapeutic potential. Its incorporation into drug design has opened new avenues for treating cancer, inflammatory diseases, and neurological disorders. As research continues to uncover more about its mechanisms of action and pharmacological properties, this compound is poised to play a crucial role in future medical innovations.
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